REACTION_CXSMILES
|
C[Si](C)(C)N[Si](C)(C)C.[SH:10][C:11]1[S:15][C:14]([CH3:16])=[N:13][N:12]=1.N.C[Si](C)(C)SC1SC(C)=NN=1.[CH2:29](Br)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>S1(C2C(=CC=CC=2)C(=O)N1)(=O)=O.CN(C)P(=O)(N(C)C)N(C)C.C(#N)C>[CH2:29]([S:10][C:11]1[S:15][C:14]([CH3:16])=[N:13][N:12]=1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
SC1=NN=C(S1)C
|
Name
|
|
Quantity
|
27 mg
|
Type
|
catalyst
|
Smiles
|
S1(=O)(=O)NC(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](SC1=NN=C(S1)C)(C)C
|
Name
|
|
Quantity
|
9.9 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after refluxing for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
TEMPERATURE
|
Details
|
which raised the temperature to about 50° C
|
Type
|
CUSTOM
|
Details
|
was consumed within 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The acetonitrile was removed by evaporation and 100 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
ADDITION
|
Details
|
The solution was poured into 250 ml of water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted three times with 30 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with a 10% sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
WASH
|
Details
|
The solid residue was washed with hexane containing some diethyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)SC1=NN=C(S1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.91 g | |
YIELD: PERCENTYIELD | 96.4% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |